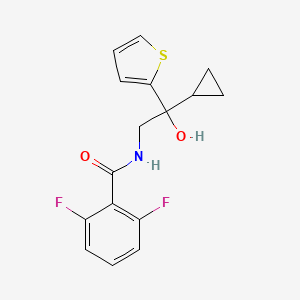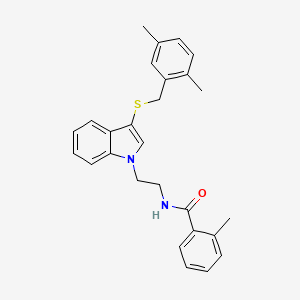
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a synthetic compound with potential biological activities. It contains an indole ring system and a benzamide group, which are both common structural motifs in pharmaceuticals and other functional molecules.
Synthesis Analysis
The synthesis of this compound involves several steps. One possible route could be the reaction of an appropriate thiol with an indole derivative, followed by amide formation with a suitable acid chloride. However, specific synthetic methods would depend on the desired substitution pattern and functional groups.
Molecular Structure Analysis
The molecular structure of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide consists of an indole ring connected to a benzamide moiety via an ethyl linker. The thioether group (from the benzylthio substituent) adds further complexity to the structure.
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and transformations of the indole and benzamide moieties. Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
The compound’s physical properties include solubility, melting point, and stability. Its chemical properties relate to its reactivity, such as susceptibility to hydrolysis or oxidation.
科学的研究の応用
Cyclometallation and Palladium Complexes
Research into similar chemical compounds, such as those involving N,N-dimethyl-2-X-thiobenzamide and related thioamides, has been conducted in the context of cyclometallation with palladium(0) and palladium(II). These studies focus on the formation of complexes that exhibit sulfur coordination, which could be relevant in catalytic processes, materials science, and the development of new pharmaceuticals due to their unique structural properties and potential reactivity (Nonoyama, Nakajima, & Kita, 1995).
Reactions with Active Methylene Compounds
Another area of research involves the reactions of N,N-dimethylbenzamide derivatives with active methylene compounds, amines, and heavy metal salts. These reactions lead to the formation of various heterocyclic compounds, indicating the utility of such structures in synthesizing new molecules with potential biological activity or material properties. This synthetic versatility suggests that compounds with the complex structure could be explored for similar synthetic applications (Mukaiyama & Yamaguchi, 1966).
Potential Antiallergic Agents
Compounds containing indol-3-yl and pyridin-4-yl moieties have been synthesized and evaluated as antiallergic agents. Given the structural complexity and potential for bioactivity in compounds like "N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide," research could extend into exploring its utility in modulating immune responses or serving as a lead compound for developing new therapeutic agents (Menciu et al., 1999).
Chemoselectivity in Methylating Agents
Studies on the chemoselectivity of methylating agents with anilines, including aminobenzamides, highlight the synthetic utility of specific chemical moieties for targeted modifications. This information could be relevant when considering the functionalization or further chemical manipulation of the compound , potentially impacting its physical properties or biological activity (Selva, Tundo, & Perosa, 2003).
Safety And Hazards
Safety information is essential for handling this compound. It may pose risks related to flammability, skin and eye irritation, and aquatic toxicity. Proper protective measures should be taken during handling.
将来の方向性
Future research should focus on:
- Elucidating the compound’s biological activity and potential therapeutic applications.
- Developing efficient synthetic routes for large-scale production.
- Investigating its pharmacokinetics and pharmacodynamics.
Please note that this analysis is based on available information, and further studies are needed to fully understand the compound’s properties and potential applications.
特性
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-12-13-20(2)22(16-19)18-31-26-17-29(25-11-7-6-10-24(25)26)15-14-28-27(30)23-9-5-4-8-21(23)3/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJRXMJYKYVCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2751111.png)
![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)
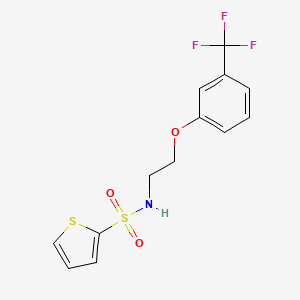
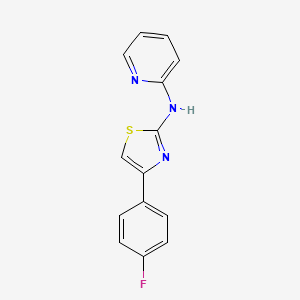
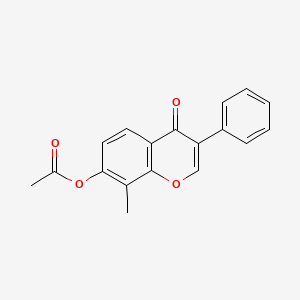
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
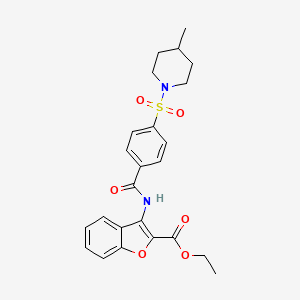
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)
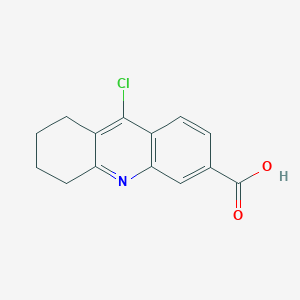
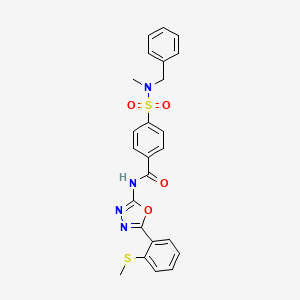
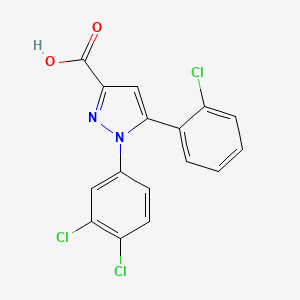
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)
